molecular formula C10H16 B14299354 4,5-Dimethylocta-2,4,6-triene CAS No. 125250-51-3

4,5-Dimethylocta-2,4,6-triene

Cat. No.: B14299354
CAS No.: 125250-51-3
M. Wt: 136.23 g/mol
InChI Key: IHGNPUMAGSNQEJ-UHFFFAOYSA-N
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Description

4,5-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16. It is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. This compound is characterized by its three conjugated double bonds and two methyl groups attached to the octatriene chain. It is known for its pleasant floral and sweet aroma, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylocta-2,4,6-triene can be synthesized through various methods. One common approach involves the catalytic hydrogenation of myrcene, a naturally occurring terpene. The reaction typically requires a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the isomerization of alloocimene using acid catalysts, which rearranges the double bonds to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the fractional distillation of essential oils containing ocimene isomers. The process includes the purification of the compound through distillation under reduced pressure to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dimethylocta-2,4,6-triene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

4,5-Dimethylocta-2,4,6-triene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific double bond configuration and the presence of methyl groups, which contribute to its distinct chemical reactivity and applications.

Properties

CAS No.

125250-51-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4,5-dimethylocta-2,4,6-triene

InChI

InChI=1S/C10H16/c1-5-7-9(3)10(4)8-6-2/h5-8H,1-4H3

InChI Key

IHGNPUMAGSNQEJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=C(C)C=CC)C

Origin of Product

United States

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